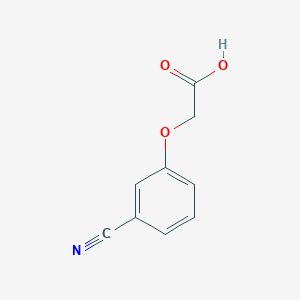
(3-Cyanophenoxy)acetic Acid
概要
説明
“(3-Cyanophenoxy)acetic Acid” is a chemical compound with the molecular formula C9H7NO3 . It has a molecular weight of 177.16 g/mol .
Synthesis Analysis
The synthesis of “(3-Cyanophenoxy)acetic Acid” involves several steps . The process includes the use of sodium hydroxide, (benzotriazo-1-yloxy)tris (dimethylamino)phosphonium hexafluorophosphate, and trifluoroacetic acid . The reaction conditions vary for each step, including different temperatures and durations .
Molecular Structure Analysis
The molecular structure of “(3-Cyanophenoxy)acetic Acid” is represented by the linear formula C9H7NO3 . The InChI key for this compound is UXBVJOUILGIGHW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(3-Cyanophenoxy)acetic Acid” is a solid at room temperature . It has a density of 1.324 g/cm3 and a boiling point of 352.235°C at 760 mmHg . The compound is slightly soluble in water .
科学的研究の応用
1. Cocoa Fermentation
- Application Summary : “(3-Cyanophenoxy)acetic Acid” is used in the fermentation process of cocoa. The acetic acid product penetrates the cotyledon but is very highly volatilized during the drying step that succeeds fermentation and therefore does not negatively impact cocoa acidity .
- Results or Outcomes : The use of “(3-Cyanophenoxy)acetic Acid” in cocoa fermentation does not negatively impact the acidity of the cocoa, which is beneficial for the overall quality of the final product .
2. Dye-Sensitized Solar Cells (DSSCs)
- Application Summary : “(3-Cyanophenoxy)acetic Acid” is used in the development of Dye-Sensitized Solar Cells (DSSCs). The difference in photoelectric properties affected the DSSC performance .
- Methods of Application : Geometry optimization uses Orca 4.2.1 with a 6-31G* basis set and interpretation uses Avogadro, Chemissian and GaussSum. Ground state optimization uses the DFT-B3LYP method and excited state optimization uses the TD-DFT-B3LYP method .
- Results or Outcomes : The results showed that the difference in photoelectric properties affected the DSSC performance .
3. Pharmaceuticals
- Application Summary : “(3-Cyanophenoxy)acetic Acid” is used in the manufacture of pharmaceuticals .
- Results or Outcomes : The use of “(3-Cyanophenoxy)acetic Acid” in pharmaceutical manufacturing contributes to the production of effective medications .
4. Pesticides
- Application Summary : “(3-Cyanophenoxy)acetic Acid” is used in the production of pesticides .
- Results or Outcomes : The use of “(3-Cyanophenoxy)acetic Acid” in pesticide production helps in controlling pests effectively .
5. Fungicides
- Application Summary : “(3-Cyanophenoxy)acetic Acid” is used in the production of fungicides .
- Results or Outcomes : The use of “(3-Cyanophenoxy)acetic Acid” in fungicide production helps in controlling fungal diseases effectively .
6. Dyes
- Application Summary : “(3-Cyanophenoxy)acetic Acid” is used in the production of dyes .
- Results or Outcomes : The use of “(3-Cyanophenoxy)acetic Acid” in dye production contributes to the production of vibrant and durable dyes .
7. Molecular Simulations
- Application Summary : “(3-Cyanophenoxy)acetic Acid” can be used in molecular simulations. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
- Results or Outcomes : The use of “(3-Cyanophenoxy)acetic Acid” in molecular simulations contributes to the production of impressive simulation visualizations .
8. Chemical Synthesis
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3-cyanophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBVJOUILGIGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481154 | |
| Record name | 2-(3-cyanophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyanophenoxy)acetic Acid | |
CAS RN |
1879-58-9 | |
| Record name | 2-(3-Cyanophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-cyanophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)
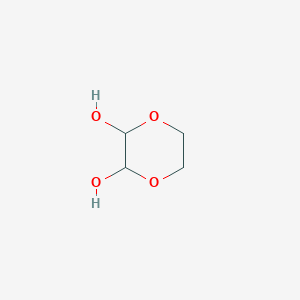
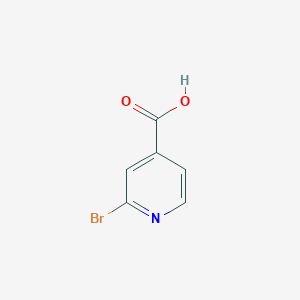
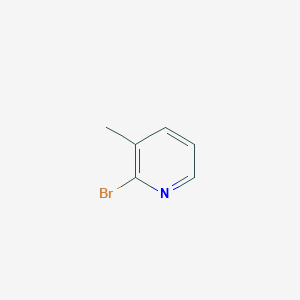
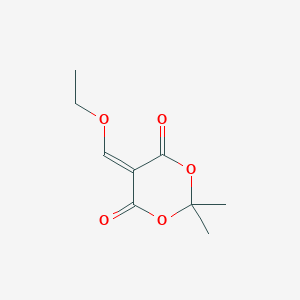
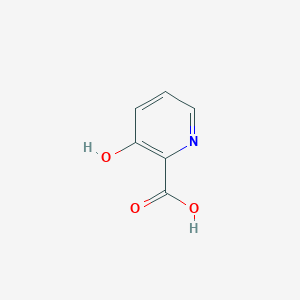
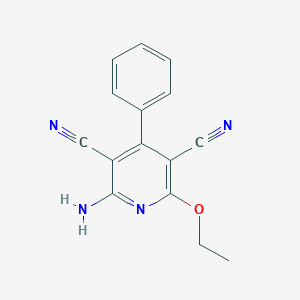
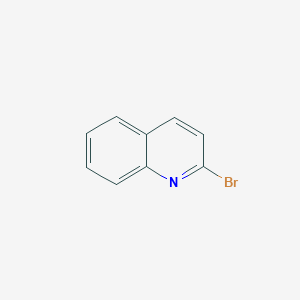

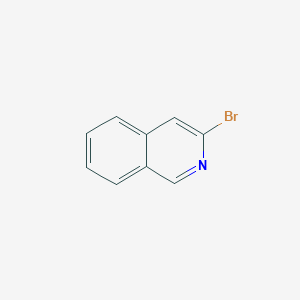
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-tert-butylbenzenesulfonamide](/img/structure/B184083.png)
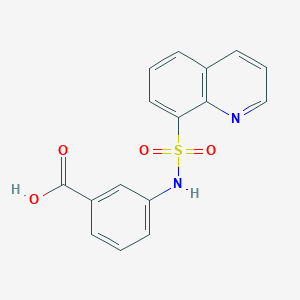
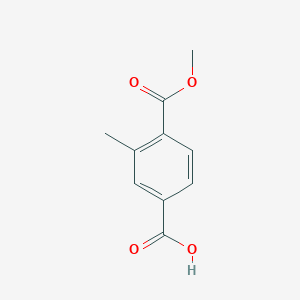
![1H,3H-Naphtho[1,8-cd]pyran-1,3-dione, 6-bromo-](/img/structure/B184087.png)